molecular formula C17H19NO3 B5436900 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol CAS No. 88307-72-6

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol

Cat. No.: B5436900
CAS No.: 88307-72-6
M. Wt: 285.34 g/mol
InChI Key: MHCUVSNFIKUPME-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a phenol group attached to a tetrahydroisoquinoline ring system, which is further substituted with two methoxy groups at the 6 and 7 positions. The compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, where a diastereomeric morpholinone derivative is transformed into the desired tetrahydroisoquinoline core . Another approach is the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the tetrahydroisoquinoline scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The tetrahydroisoquinoline ring can be reduced to form dihydroisoquinolines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydroisoquinolines, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neuronal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol is unique due to the presence of both phenol and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.

Properties

IUPAC Name

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-15-9-11-7-8-18-17(13(11)10-16(15)21-2)12-5-3-4-6-14(12)19/h3-6,9-10,17-19H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCUVSNFIKUPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345659
Record name ST049792
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203690
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88307-72-6
Record name ST049792
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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